
D-Galactose-d1-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Galactose-d1-4: is a deuterium-labeled form of D-Galactose, a naturally occurring aldohexose and a C-4 epimer of glucose. It is an abundant carbohydrate monomer found in nature, present in macroalgae, plants, and dairy wastes. D-Galactose is a reducing sugar that participates in the Maillard browning reaction and exists in two predominant forms, α and β-pyranose, in aqueous solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Galactose-d1-4 can be synthesized through various methods, including microbial fermentation and enzyme-catalyzed conversion. One common approach involves the use of L-arabinose isomerase to convert D-Galactose to D-Tagatose . Another method involves the biocatalytic production of galactosylated compounds from agricultural by-products like tamarind kernel powder, followed by enzymatic digestion and fermentation .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These processes are optimized for high yield and purity, employing advanced biotechnological techniques to ensure efficient conversion and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: D-Galactose-d1-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a reducing sugar, which means it can participate in redox reactions. For example, it can be oxidized to D-Galacturonic acid, a component of pectin .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and enzymes. For instance, acid hydrolysis can break down disaccharides like lactose into D-Galactose and D-Glucose . Enzymatic reactions, such as those catalyzed by L-arabinose isomerase, are also prevalent .
Major Products: The major products formed from the reactions of this compound include D-Tagatose, D-Galacturonic acid, and various galactosylated compounds. These products have significant applications in food, pharmaceuticals, and biofuels .
Applications De Recherche Scientifique
Chemistry: In chemistry, D-Galactose-d1-4 is used as a precursor for synthesizing various galactosylated compounds. It is also employed in studying carbohydrate chemistry and enzymatic reactions involving galactose .
Biology: In biological research, this compound is used to study galactose metabolism and its role in cellular processes. It serves as a model compound for investigating the effects of galactose on cellular functions and aging .
Medicine: In medicine, this compound is utilized in drug delivery systems and diagnostics. It acts as a ligand to target cells expressing galactose receptors, enhancing the delivery of therapeutic agents to specific tissues .
Industry: Industrially, this compound is used in the production of low-calorie sweeteners like D-Tagatose. It is also a raw material for biofuel production from galactose-rich biomass .
Mécanisme D'action
D-Galactose-d1-4 exerts its effects through interactions with specific cell receptors and metabolic pathways. It is involved in the Leloir pathway of galactose metabolism, where it is converted to glucose-1-phosphate and subsequently enters glycolysis . The compound also influences oxidative stress and mitochondrial function, contributing to its role in aging and cellular health .
Comparaison Avec Des Composés Similaires
D-Glucose: A closely related aldohexose and an epimer of D-Galactose.
D-Tagatose: A low-calorie sweetener derived from D-Galactose.
D-Galacturonic acid: An oxidized form of D-Galactose, a component of pectin.
Uniqueness: D-Galactose-d1-4 is unique due to its deuterium labeling, which makes it valuable for tracing metabolic pathways and studying reaction mechanisms. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-5-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i4D |
Clé InChI |
GZCGUPFRVQAUEE-CAXGRQCFSA-N |
SMILES isomérique |
[2H][C@@](CO)([C@@H]([C@@H]([C@H](C=O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




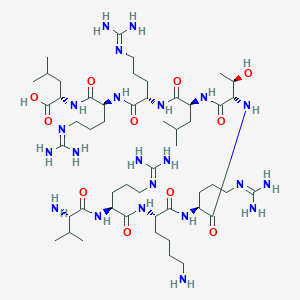
![(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol](/img/structure/B12398246.png)

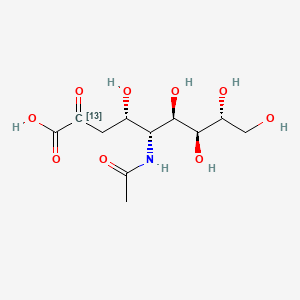
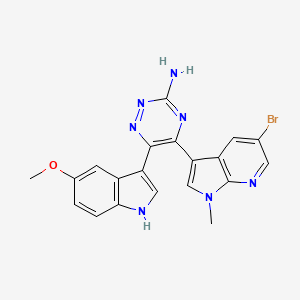
![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)
![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)

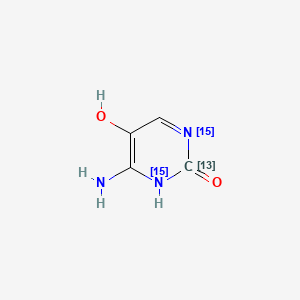
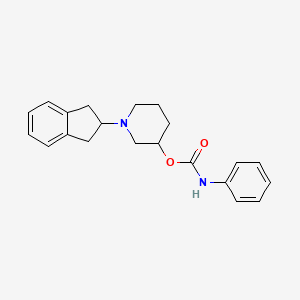
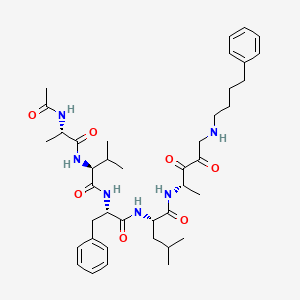
![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)
